2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position and a thioacetamide linker connecting to a 5-methylisoxazole moiety. This scaffold is designed to optimize interactions with biological targets, likely kinases or enzymes, due to its planar aromatic system and hydrogen-bonding capabilities from the isoxazole and acetamide groups.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-11-4-5-15(12(2)6-11)25-18-14(8-22-25)19(21-10-20-18)28-9-17(26)23-16-7-13(3)27-24-16/h4-8,10H,9H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYJRUQCUIKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activity. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- C : 26
- H : 25
- N : 7
- O : 3
IUPAC Name
The IUPAC name is N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide.
- Kinase Inhibition : Compounds similar to this one have been identified as inhibitors of various kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
- Antioxidant Properties : Research indicates that similar pyrazole derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that compounds within the pyrazolo series can inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators .
Therapeutic Applications
The biological activities suggest potential applications in:
- Cancer Therapy : As kinase inhibitors, these compounds may be useful in treating various cancers by targeting specific signaling pathways.
- Anti-inflammatory Drugs : The ability to modulate inflammation positions these compounds as candidates for treating inflammatory diseases.
- Neuroprotective Agents : Given their antioxidant properties, they may also have applications in neurodegenerative diseases where oxidative stress plays a critical role.
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits PKC and other kinases | |
| Antioxidant Activity | Scavenges free radicals | |
| Anti-inflammatory | Reduces COX enzyme activity |
Case Study: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and FRAP assays. The results indicated that certain modifications in the pyrazole structure significantly enhanced antioxidant activity. The compound demonstrated promising results comparable to known antioxidants .
Clinical Implications
While preclinical studies are promising, further clinical investigations are necessary to establish the efficacy and safety profile of this compound in humans. The diverse biological activities warrant comprehensive pharmacological studies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro assays have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Neurological Disorders
The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological conditions.
- Dopamine Receptor Interaction : The structural components suggest potential binding affinity to dopamine receptors, which could be beneficial in managing disorders such as depression and anxiety .
- Research Findings : Studies indicate that compounds with similar scaffolds have shown promise in modulating neurotransmission pathways, potentially leading to therapeutic effects .
Antimicrobial Properties
Research has also explored the antimicrobial properties of compounds related to this structure.
Chemical Reactions Analysis
Thioether Functional Group (-S-)
The sulfur atom in the thioether bridge exhibits nucleophilic character and can participate in oxidation and alkylation reactions.
Key Insight : Oxidation to sulfone derivatives may enhance metabolic stability in pharmacological applications.
Acetamide Moiety (-NHCO-)
The acetamide group is susceptible to hydrolysis and can act as a hydrogen bond donor/acceptor.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, heat | Cleavage to 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid + 5-methylisoxazol-3-amine |
| Basic Hydrolysis | NaOH/H₂O, reflux | Same as acidic hydrolysis but via a different mechanistic pathway |
Notable Observation : Hydrolysis under physiological conditions could influence bioavailability .
Pyrazolo[3,4-d]Pyrimidine Core
The heteroaromatic core may undergo electrophilic substitution or coordinate with metal ions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives at electron-rich positions (C3 or C5) |
| Halogenation | Cl₂/Br₂ in presence of Lewis acid | Halogenated analogs (e.g., chloro or bromo derivatives) |
| Metal Complexation | Transition metal salts (e.g., Pd, Pt) | Coordination complexes for catalytic or therapeutic applications |
Structural Note : The 2,4-dimethylphenyl group at N1 sterically hinders certain electrophilic attacks .
5-Methylisoxazole Substituent
The isoxazole ring can undergo ring-opening reactions or serve as a site for further functionalization.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid-Catalyzed Ring Opening | H⁺, H₂O | β-Ketoamide derivatives via cleavage of the oxygen-containing ring |
| Electrophilic Substitution | NO₂⁺, SO₃H⁺ | Nitro- or sulfonated isoxazole derivatives |
Reactivity Insight : Methyl substitution at C5 stabilizes the ring but reduces electrophilic susceptibility .
Derivatization for Pharmacological Optimization
Modifications to enhance binding affinity or solubility have been explored in related pyrazolo[3,4-d]pyrimidines:
Critical Consideration : Derivatives with sulfone replacements (-SO₂-) show increased cytotoxicity in cancer cell lines .
Stability Under Physiological Conditions
The compound’s behavior in biological systems involves:
Synthetic Pathways and Key Intermediates
While full synthetic details are proprietary, general steps include:
-
Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclocondensation of aminopyrazoles with β-ketoesters.
-
Thioether Incorporation : Nucleophilic displacement of a chloro intermediate with thioacetic acid derivatives .
-
Acetamide Coupling : EDC/NHS-mediated amidation of the thioacetic acid with 5-methylisoxazol-3-amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Substituent Diversity : The target compound’s 2,4-dimethylphenyl group introduces steric bulk compared to fluorinated phenyl groups in patent analogs (e.g., Example 83). This may reduce off-target interactions but could limit solubility .
- Isoxazole vs. Chromenone: The 5-methylisoxazole in the target compound provides a compact hydrogen-bond acceptor, whereas the chromenone in Example 83 offers extended aromaticity for hydrophobic interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core formation: Cyclization of 2,4-dimethylphenyl-substituted pyrazole precursors with thiourea or thioacetamide derivatives under reflux conditions in ethanol or DMF .
- Thioether linkage: Introduction of the thioacetamide group via nucleophilic substitution, often using mercaptoacetic acid and coupling agents like EDCI/HOBt .
- Isoxazole conjugation: Reaction with 5-methylisoxazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Optimization: Control reaction temperature (±2°C), use inert atmospheres (N₂/Ar), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers (e.g., pyrazolo[3,4-d]pyrimidine vs. other isomers) .
- Mass spectrometry (HRMS): Validate molecular weight and detect impurities (<1% threshold) .
- HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening assays are appropriate for this compound?
- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (CisBio KinaseHunter) .
- Antimicrobial activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation: Modify the 2,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and compare activity against the parent compound .
- Bioisosteric replacement: Replace the isoxazole moiety with 1,2,4-triazole or thiazole to assess binding affinity changes .
- Computational modeling: Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .
- Off-target profiling: Use proteome-wide affinity chromatography (Thermo Fisher ProtoArray) to identify non-target interactions .
- Orthogonal assays: Confirm antimicrobial activity with agar diffusion and time-kill studies alongside MIC assays .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- LogP adjustment: Introduce polar groups (e.g., -OH, -COOH) to the acetamide side chain to enhance aqueous solubility (measured via shake-flask method) .
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Stabilize labile sites (e.g., methyl groups on pyrimidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
